molecular formula C11H9NO4 B14696500 ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate CAS No. 27008-84-0

ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B14696500
CAS No.: 27008-84-0
M. Wt: 219.19 g/mol
InChI Key: BFYXWTAVOALTPZ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate typically involves organic synthesis techniques. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Indole-3-acetic acid
  • Indole-2-carboxylic acid

These compounds share a similar indole core but differ in their functional groups and reactivity.

Properties

CAS No.

27008-84-0

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

ethyl 2,3-dioxoindole-1-carboxylate

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)12-8-6-4-3-5-7(8)9(13)10(12)14/h3-6H,2H2,1H3

InChI Key

BFYXWTAVOALTPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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